

An In-depth Technical Guide to the Physicochemical Properties of N-Acetylsulfanilamide-13C6

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Compound of Interest

Compound Name: *N*-Acetylsulfanilamide-13C6

Cat. No.: B12056458

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This guide provides a comprehensive overview of the core physicochemical properties of **N-Acetylsulfanilamide-13C6**, an isotopically labeled version of N-Acetylsulfanilamide. It is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds as internal standards in quantitative analyses or in metabolic studies. This document details key physical and chemical data, outlines experimental protocols, and presents logical and experimental workflows through visualization.

Core Physicochemical Properties

N-Acetylsulfanilamide-13C6 is the stable isotope-labeled analog of N-Acetylsulfanilamide, a metabolite of the sulfonamide class of antibiotics. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. While many of its physicochemical properties are comparable to the unlabeled parent compound, its molecular weight is inherently different.

The quantitative data for both the labeled and unlabeled compounds are summarized below for comparative analysis.

Property	N-Acetylsulfanilamide- ¹³ C6	N-Acetylsulfanilamide (Unlabeled)	Source(s)
Molecular Formula	¹³ C ₆ C ₂ H ₁₀ N ₂ O ₃ S	C ₈ H ₁₀ N ₂ O ₃ S	[1][2][3]
Molecular Weight	220.20 g/mol	214.24 g/mol	[1][3]
Exact Mass	220.06134237 g/mol	214.041 g/mol	[1][3]
Appearance	Solid	White to Off-White Solid	[1][2]
Melting Point	Not specified, expected to be similar to unlabeled	214-217 °C	[1][2][4][5]
Boiling Point	Not specified	418.91 °C (Predicted)	[2][5]
Density	Not specified	~1.4 g/cm ³	[1][2][4][5]
pKa	Not specified, expected to be similar to unlabeled	9.88 ± 0.12 (Predicted)	[2][5]
LogP (Octanol/Water)	Not specified	0.292 to 2.146 (Calculated/Predicted)	[1][6]
Hydrogen Bond Donor Count	2	2	[1][3]
Hydrogen Bond Acceptor Count	4	4	[1][3]
Rotatable Bond Count	2	2	[1]
Solubility	Not specified, expected to be similar to unlabeled	DMSO: ≥30 mg/mL DMF: 30 mg/mL Methanol: Slightly soluble Water: Slightly soluble	[1][2][5][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of **N-Acetylsulfanilamide-13C6** in a research setting.

2.1 Protocol for Preparation of Stock Solutions

Due to its limited aqueous solubility, **N-Acetylsulfanilamide-13C6** is typically first dissolved in an organic solvent to create a concentrated stock solution.

- Objective: To prepare a high-concentration stock solution for serial dilution.
- Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.^[7]
- Methodology:
 - Weigh the desired mass of **N-Acetylsulfanilamide-13C6** in a sterile microcentrifuge tube.
 - Add the calculated volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 66.67 mg/mL).^[7]
 - Vortex the solution vigorously.
 - If complete dissolution is not achieved, use an ultrasonic bath to aid solubilization.^[7]
 - Once fully dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.^[1]
 - Store stock solutions at -20°C or -80°C for long-term stability.^{[1][7]}

2.2 Protocol for Preparation of In Vivo Formulation

For animal studies, a biocompatible solvent system is required. The following protocol describes the preparation of a common vehicle for oral or parenteral administration.

- Objective: To prepare a clear, soluble formulation for in vivo experiments.

- Methodology (based on a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline system):
[7]
 - Begin with a pre-made, clear stock solution of **N-Acetylsulfanilamide-13C6** in DMSO (e.g., 25 mg/mL).
 - To prepare 1 mL of the final working solution (target concentration: 2.5 mg/mL), sequentially add the following components, ensuring the solution is mixed thoroughly after each addition:
 - Take 100 μ L of the 25 mg/mL DMSO stock solution.
 - Add 400 μ L of PEG300 and mix until uniform.
 - Add 50 μ L of Tween-80 and mix until the solution is clear.
 - Add 450 μ L of saline to reach the final volume of 1 mL.
 - The resulting solution should be clear, with a final solubility of at least 2.5 mg/mL.[7] It is recommended to prepare this working solution fresh on the day of use.[7]

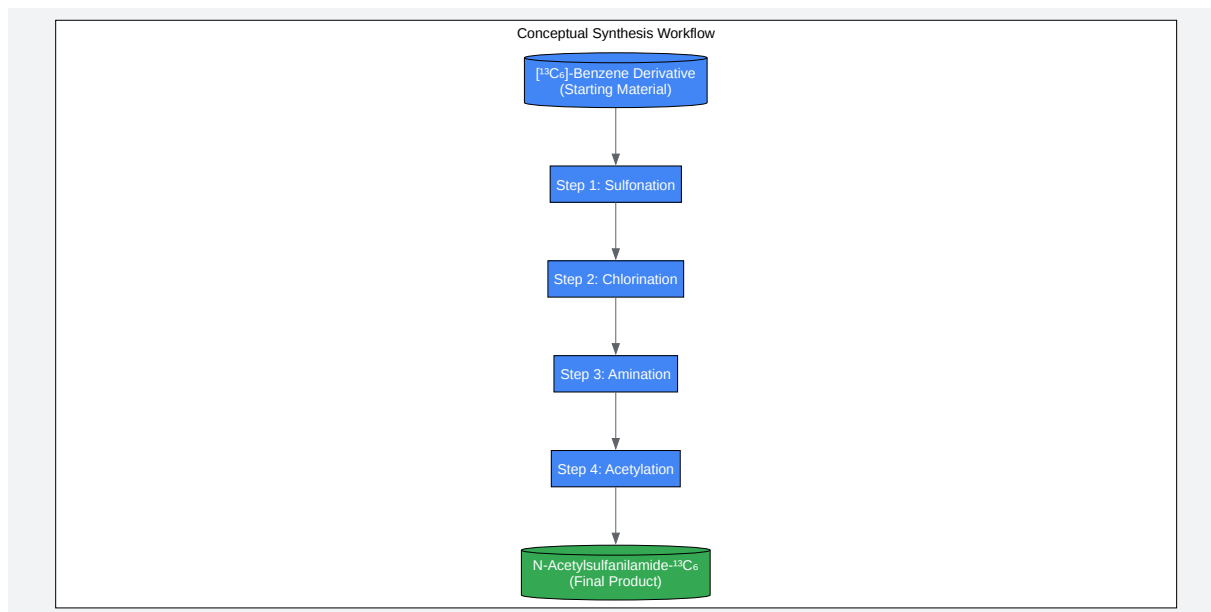
2.3 General Protocol for Melting Point Determination

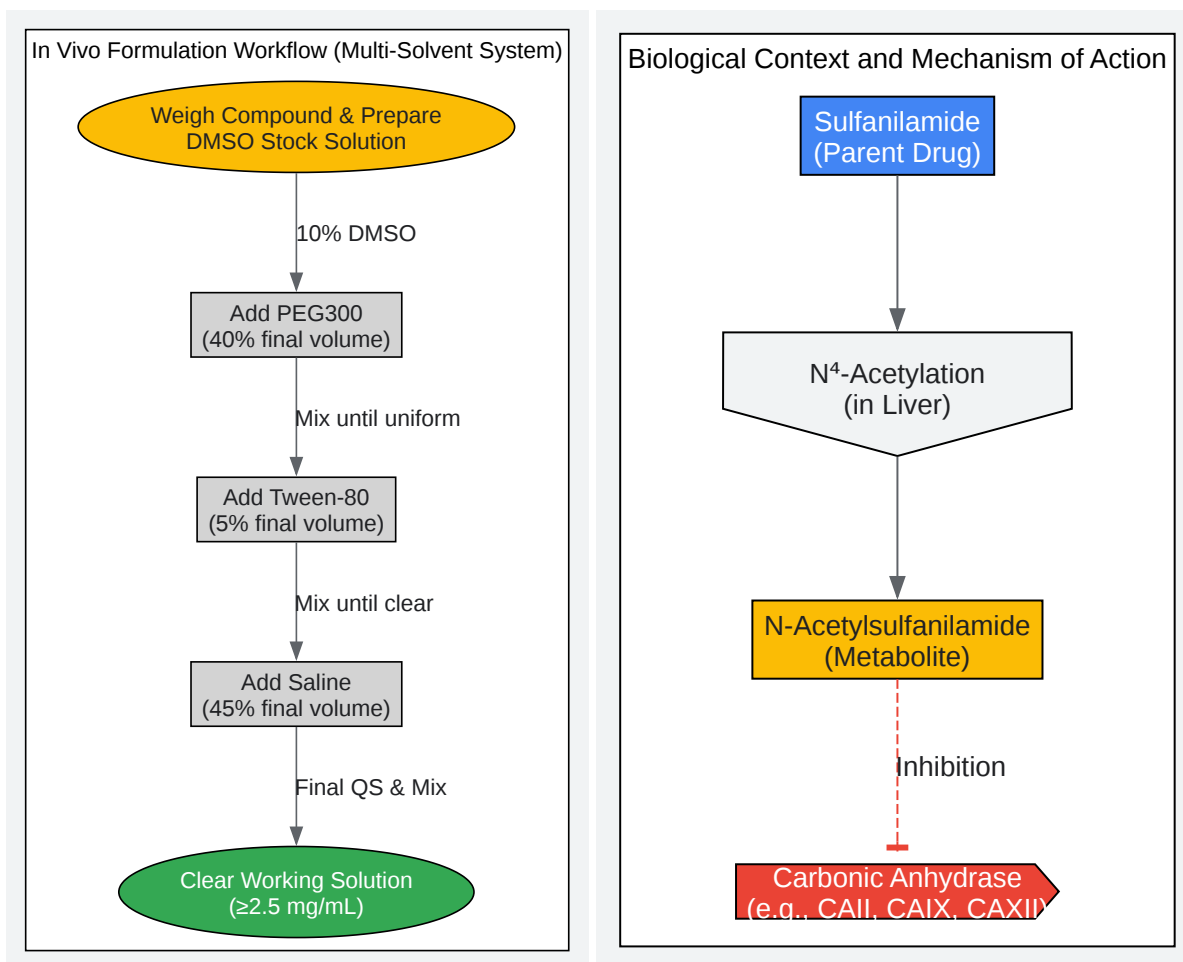
- Objective: To determine the temperature range over which the solid compound transitions to a liquid.
- Methodology:
 - Ensure the **N-Acetylsulfanilamide-13C6** sample is dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the sample at a slow, controlled rate (e.g., 1-2 $^{\circ}$ C per minute) near the expected melting point.

- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For N-Acetylsulfanilamide, this is expected to be in the 214-217 °C range.^{[1][4]}

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to **N-Acetylsulfanilamide-13C6**.





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